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Compound of Interest

Compound Name: DprE1-IN-6

Cat. No.: B12396925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the novel

antitubercular agent, DprE1-IN-6, and its target enzyme, decaprenylphosphoryl-β-D-ribose 2'-

epimerase (DprE1). DprE1 is a critical flavoenzyme essential for the biosynthesis of the

mycobacterial cell wall, making it a prime target for new tuberculosis therapies.[1] DprE1-IN-6,

also identified as compound 56 in the primary literature, belongs to a new class of potent 2,6-

disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine inhibitors of DprE1.[1][2]

Core Mechanism of Action
DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose

(DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3] DPA is the sole arabinose donor for

the synthesis of essential cell wall components, arabinogalactan and lipoarabinomannan.[3]

DprE1-IN-6 inhibits the initial oxidation step of this pathway, catalyzed by DprE1, thereby

disrupting cell wall synthesis and leading to bacterial cell death.[1][3] The identification of

DprE1 as the specific molecular target for this class of purine inhibitors was confirmed through

the genomic sequencing of resistant Mycobacterium tuberculosis mutants, which revealed

mutations in the dprE1 gene.[1]

Quantitative Data Summary
The following table summarizes the key quantitative data for DprE1-IN-6 and its optimized

analogue, compound 64, from the same chemical series.
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DprE1-IN-6

(Compoun

d 56)

6-amino-2-

morpholino

-7-

(naphthale

n-2-

ylmethyl)-7

H-purine

1 Limited

Medium

(27

μL/min/mg)

>90 High

Compound

64

6-

(ethylamin

o)-2-

morpholino

-7-

(naphthale

n-2-

ylmethyl)-7

H-purine

1 Limited

Medium

(16.8

μL/min/mg)

>90 High

Data sourced from Finger V, et al. Eur J Med Chem. 2023.[1][2]

DprE1-IN-6 Binding Site and Interactions
While a co-crystal structure of DprE1 with DprE1-IN-6 is not publicly available, molecular

modeling and dynamic simulations have elucidated the key features of its binding within the

enzyme's active site.[1] The binding of DprE1-IN-6 is non-covalent.

The active site of DprE1 can be conceptually divided into three main regions: a hydrophobic

"head" region, a "trunk" area that faces the FAD cofactor, and a solvent-accessible "tail" region.

[4] The binding of DprE1-IN-6 and its analogues involves interactions with residues across

these regions.
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Based on molecular modeling of the 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine

series, the following key interactions are proposed:

7-(naphthalen-2-ylmethyl) substitution: This moiety is crucial for the antimycobacterial activity

and likely occupies a hydrophobic pocket within the active site, contributing significantly to

the binding affinity.[1]

Purine Core: The central purine scaffold serves as the anchor for the substituents and is

positioned to interact with residues in the active site.

Substitutions at positions 2 and 6: Modifications at these positions, such as the morpholino

and amino groups in DprE1-IN-6, are critical for optimizing the inhibitory activity. These

groups likely form hydrogen bonds and other interactions with polar residues in the active

site.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

DprE1-IN-6 and its analogues.

Determination of Minimum Inhibitory Concentration
(MIC)
A phenotypic screening of a small molecule library against Mycobacterium tuberculosis H37Rv

is performed to identify initial hits. The MIC is determined using the Microplate Alamar Blue

Assay (MABA) or a similar method.

Preparation of Bacterial Culture:M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth

supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-

catalase).

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions,

which are then serially diluted in microplates.

Inoculation: The bacterial culture is diluted to a standard optical density, and a specific

volume is added to each well of the microplate containing the test compounds.
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Incubation: The microplates are incubated at 37°C for a defined period (e.g., 7 days).

Detection: A resazurin-based indicator (e.g., Alamar Blue) is added to each well. The plates

are re-incubated for 24 hours. The color change from blue to pink indicates bacterial growth.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

prevents this color change.

Target Identification via Resistant Mutant Sequencing
This protocol is used to identify the molecular target of a novel antibacterial compound.

Generation of Resistant Mutants: A high concentration of the lead compound (e.g., 10x MIC)

is used to select for spontaneous resistant mutants of M. tuberculosis.

Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type and the

resistant mutant strains.

Whole-Genome Sequencing: The extracted DNA is subjected to next-generation sequencing

to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in

the resistant mutants but not in the wild-type strain.

Data Analysis: The sequencing data is analyzed to identify genes with mutations. The

presence of mutations in the same gene across independently isolated resistant mutants

strongly suggests that the protein encoded by that gene is the drug's target. For the purine

series including DprE1-IN-6, mutations were identified in the dprE1 gene.[1]

DprE1 Inhibition Assay (Radiolabelling)
This in-vitro assay confirms the direct inhibition of the DprE1 enzyme.

Reaction Mixture: The assay is performed in a reaction mixture containing purified DprE1

enzyme, the FAD cofactor, and the radiolabeled substrate, decaprenylphosphoryl-β-D-

[14C]ribose ([14C]DPR).

Inhibitor Addition: The test compound (DprE1-IN-6) is added to the reaction mixture at

various concentrations.
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Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed

for a specific time at an optimal temperature.

Extraction of Lipids: The reaction is stopped, and the lipids (including the substrate DPR and

the product DPX) are extracted using an organic solvent mixture (e.g., chloroform/methanol).

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel

plate.

Analysis: The TLC plate is exposed to a phosphor screen, and the radiolabeled spots

corresponding to the substrate and product are visualized and quantified. A reduction in the

formation of the product in the presence of the inhibitor confirms enzymatic inhibition.

Visualizations
Signaling Pathway: DprE1's Role in Arabinan Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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